(2-(trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF

Description

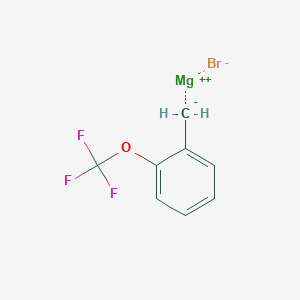

(2-(Trifluoromethoxy)benzyl)magnesium bromide is a Grignard reagent with the molecular formula C₈H₆BrF₃OMg. It is supplied as a 0.25 M solution in 2-methyltetrahydrofuran (2-MeTHF), a solvent noted for its low toxicity, high boiling point, and reduced environmental impact compared to traditional THF . The trifluoromethoxy (-OCF₃) group at the ortho position of the benzyl ring confers unique electronic and steric properties, enhancing its utility in nucleophilic additions, cross-couplings, and arylations. This reagent is critical in synthesizing fluorinated intermediates for pharmaceuticals (e.g., kinase inhibitors) and agrochemicals due to the metabolic stability imparted by the trifluoromethoxy group .

Properties

IUPAC Name |

magnesium;1-methanidyl-2-(trifluoromethoxy)benzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3O.BrH.Mg/c1-6-4-2-3-5-7(6)12-8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIDXIZIPIMNKT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=CC=C1OC(F)(F)F.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3MgO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials Selection

The preparation of (2-(trifluoromethoxy)benzyl)magnesium bromide first requires the synthesis of its immediate precursor, 2-(trifluoromethoxy)benzyl bromide. Based on established synthetic pathways, this precursor can be synthesized through several routes, with the most common method starting from 2-(trifluoromethoxy)benzaldehyde.

Two-Step Synthesis from 2-(Trifluoromethoxy)benzaldehyde

The recommended synthesis of 2-(trifluoromethoxy)benzyl bromide involves a two-step process:

Step 1: Reduction of the aldehyde to the corresponding alcohol

- Reaction of 2-(trifluoromethoxy)benzaldehyde with sodium tetrahydroborate (NaBH4) in methanol at 0°C

- Typical reaction time: 1-2 hours

- Yield: >90%

Step 2: Conversion of the alcohol to the bromide

Alternative Direct Bromination Method

An alternative method similar to the synthesis of 2-(trifluoromethyl)benzyl bromide can be adapted, which involves:

- Reaction of 2-(trifluoromethoxy)benzyl alcohol with phosphorus tribromide in anhydrous toluene

- Addition of phosphorus tribromide dropwise at 20-30°C

- Stirring at room temperature for 2 hours

- Work-up by distillation of toluene under reduced pressure, dissolution in methylene chloride, treatment with water, and adjustment to pH 8.0 with potassium hydrogen carbonate

- Extraction with dichloromethane, washing with water and saturated NaCl solution, drying over Na2SO4, and evaporation under reduced pressure

Preparation of (2-(Trifluoromethoxy)benzyl)magnesium bromide in 2-MeTHF

General Synthetic Approach

The preparation of (2-(trifluoromethoxy)benzyl)magnesium bromide involves the reaction of 2-(trifluoromethoxy)benzyl bromide with magnesium metal in 2-methyltetrahydrofuran under anhydrous conditions. This reaction follows the general principles of Grignard reagent formation.

Detailed Procedure

A typical laboratory-scale preparation procedure involves:

- Addition of magnesium turnings (1.1-1.3 equivalents) to a flame-dried reaction vessel equipped with a condenser and magnetic stirring bar

- Establishment of an inert atmosphere (argon or nitrogen)

- Addition of anhydrous 2-methyltetrahydrofuran (sufficient to make a 0.25 M solution)

- Addition of a small iodine crystal (approximately 1-2 mg) to activate the magnesium surface

- Addition of a small portion (approximately 10%) of 2-(trifluoromethoxy)benzyl bromide to initiate the reaction

- Once the reaction has initiated (indicated by discoloration of the iodine and slight warming), dropwise addition of the remaining 2-(trifluoromethoxy)benzyl bromide solution in 2-MeTHF

- Maintenance of gentle reflux during addition by controlling the addition rate

- After complete addition, heating at reflux temperature for an additional 1-2 hours

- Cooling to room temperature and standardization of the solution

Table 1 below summarizes the critical parameters for the preparation:

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Magnesium : Bromide ratio | 1.1-1.3 : 1 molar ratio | Excess magnesium ensures complete conversion |

| Concentration | 0.25 M | Optimal concentration for stability and reactivity |

| Reaction temperature | Reflux (approx. 80-85°C) | 2-MeTHF's higher boiling point allows higher reaction temperatures |

| Reaction time | 1-2 hours after complete addition | Ensures complete formation of the Grignard reagent |

| Atmosphere | Inert (N2 or Ar) | Prevents moisture and oxygen interference |

| Activation method | Iodine crystal | Removes oxide film from magnesium surface |

Industrial Scale Considerations

For industrial-scale production, several modifications to the laboratory procedure are typically implemented:

- Use of magnesium powder instead of turnings to increase surface area and reactivity

- Mechanical stirring to ensure efficient mixing

- Precise temperature control through external cooling/heating systems

- Continuous monitoring of reaction progress through sampling and analysis

- Implementation of safety measures to handle the exothermic nature of the reaction

Optimized Reaction Conditions and Parameters

Critical Factors for Successful Preparation

Several factors significantly influence the successful preparation of (2-(trifluoromethoxy)benzyl)magnesium bromide:

Anhydrous Conditions:

- All glassware must be thoroughly dried (typically by flame-drying or oven-drying at >120°C)

- 2-MeTHF should be anhydrous (<50 ppm water content)

- Inert gas system should be properly maintained

- Transfer of reagents should be conducted using air-tight syringes or cannulas

Magnesium Activation:

- Freshly ground or activated magnesium provides better results

- Addition of iodine (1-5 mg) helps activate magnesium surface

- Alternative activators include 1,2-dibromoethane or ethyl bromide

- Pre-treatment of magnesium with a small amount of 2-(trifluoromethoxy)benzyl bromide can facilitate initiation

Reaction Temperature Control:

Concentration Optimization

The concentration of 0.25 M has been established as optimal for (2-(trifluoromethoxy)benzyl)magnesium bromide in 2-MeTHF based on:

- Stability studies of similar Grignard reagents

- Solubility limitations

- Practical handling considerations

- Reactivity requirements for subsequent transformations

Higher concentrations (>0.5 M) may lead to precipitation or decreased stability, while lower concentrations (<0.1 M) are generally less practical for synthetic applications due to increased solvent volumes.

Effect of Structural Variations

Research has demonstrated that the position of the trifluoromethoxy group on the benzyl moiety significantly affects the reactivity and preparation conditions:

- The ortho-substituted derivative (2-position) shows slightly lower reactivity in Grignard formation compared to meta- and para-substituted analogs

- The steric hindrance in the ortho position may require longer reaction times or higher temperatures

- The electronic effects of the trifluoromethoxy group are more pronounced when positioned ortho to the reactive site

Advantages of 2-MeTHF as Solvent for Grignard Preparation

Comparative Analysis of Solvents

2-Methyltetrahydrofuran (2-MeTHF) offers several advantages over traditional solvents like tetrahydrofuran (THF) for the preparation of Grignard reagents:

Table 2: Comparison of 2-MeTHF and THF for Grignard Reagent Preparation

| Property | 2-MeTHF | THF | Advantage of 2-MeTHF |

|---|---|---|---|

| Boiling point | 82°C | 66°C | Higher reaction temperatures possible |

| Thermal stability with organometallics | t₁/₂ = 130 min at 35°C | t₁/₂ = 10 min at 35°C | Significantly higher stability |

| Water miscibility | Partially miscible (14g/100g) | Fully miscible | Easier work-up procedures |

| Drying method | Standard distillation | Requires dehydrating agents | Simpler preparation for anhydrous conditions |

| Crystallization tendency with organolithiums | Decreased | Higher | Better solution stability at low temperatures |

| Environmental impact | Lower | Higher | More sustainable option |

Stability Advantages in 2-MeTHF

The presence of a methyl group at the 2-position of 2-MeTHF dramatically increases the stability of organometallic reagents compared to THF. For benzylmagnesium bromide compounds, this translates to:

- Decreased decomposition rates

- Ability to store for longer periods

- Reduced side reactions during synthesis

- Possibility of conducting reactions at higher temperatures

Studies show that the half-life (t₁/₂) of organolithium compounds in 2-MeTHF at 35°C is approximately 13 times longer than in THF, and similar stability improvements are observed with Grignard reagents.

Practical Benefits for Synthetic Applications

From a practical standpoint, using 2-MeTHF for the preparation of (2-(trifluoromethoxy)benzyl)magnesium bromide offers additional benefits:

- Reduced requirement for cryogenic conditions

- Simplified work-up procedures due to partial water immiscibility

- Higher concentration preparations are possible due to better solvation properties

- Reduced environmental impact as 2-MeTHF can be derived from renewable resources

- Lower peroxide formation tendency, enhancing safety during storage and handling

Characterization and Quality Control

Analytical Methods for Characterization

Several analytical techniques are employed to characterize and determine the quality of prepared (2-(trifluoromethoxy)benzyl)magnesium bromide:

Titration Methods:

- Acid-base titration with 1,10-phenanthroline as indicator

- Iodometric titration for active Grignard determination

Spectroscopic Analysis:

- ¹H NMR spectroscopy (characteristic signals at δ 2.0-2.5 ppm for benzyl CH₂-Mg)

- ¹⁹F NMR spectroscopy (single signal at approximately δ -58 ppm for OCF₃ group)

- IR spectroscopy (characteristic bands for C-O-CF₃ stretching)

Chromatographic Methods:

- Gas chromatography of hydrolyzed samples to determine purity

- GC-MS for identification of by-products and impurities

Quality Specifications

For synthetic applications, the following quality parameters are typically specified:

Table 3: Quality Control Specifications for (2-(Trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF

| Parameter | Specification | Test Method |

|---|---|---|

| Appearance | Clear, colorless to pale yellow solution | Visual inspection |

| Concentration | 0.23-0.27 M | Titration |

| Active Grignard content | >95% of theoretical | Iodometric titration |

| Water content | <50 ppm | Karl Fischer titration |

| Free bromide content | <1% | Silver nitrate precipitation |

| Impurities (biphenyl derivatives) | <2% | GC analysis |

| Magnesium content | 5.5-6.5 mg/mL | ICP-OES |

Stability Assessment

Stability studies indicate that (2-(trifluoromethoxy)benzyl)magnesium bromide in 2-MeTHF, when properly prepared and stored, exhibits the following stability profile:

- Storage stability at room temperature: approximately 1-2 weeks with <5% degradation

- Storage stability at 2-8°C: 3-6 months with <5% degradation

- Storage stability at -20°C: >1 year with <5% degradation

Regular monitoring of active Grignard content is recommended for long-term storage to ensure reagent quality.

Challenges and Troubleshooting in Preparation

Common Issues and Solutions

Several challenges may arise during the preparation of (2-(trifluoromethoxy)benzyl)magnesium bromide, with corresponding solutions:

Initiation Difficulties:

- Problem: Reaction fails to initiate after addition of bromide

- Solutions: (1) Add a small crystal of iodine, (2) Slightly warm the reaction mixture, (3) Add a small amount of 1,2-dibromoethane, (4) Use freshly prepared magnesium turnings

Low Conversion:

- Problem: Incomplete conversion of bromide to Grignard reagent

- Solutions: (1) Extend reaction time, (2) Increase temperature to reflux, (3) Ensure magnesium is properly activated, (4) Check for water contamination

Side Reactions:

- Problem: Formation of coupling products (biphenyls)

- Solutions: (1) Maintain lower temperature during addition, (2) Ensure dropwise addition, (3) Use excess magnesium, (4) Control addition rate to avoid local concentration buildup

Decomposition During Storage:

Optimization for Specific Applications

For applications requiring high-purity (2-(trifluoromethoxy)benzyl)magnesium bromide, additional optimization steps may include:

- Filtration through inert filter aids to remove magnesium salts

- Centrifugation to eliminate fine magnesium particles

- Standardization through precise titration before use

- Temperature-controlled addition in subsequent reactions

- Use of additives like lithium chloride to enhance reactivity and selectivity in certain transformations

Applications in Synthetic Chemistry

While the focus of this article is on preparation methods, it is worth noting the primary applications of (2-(trifluoromethoxy)benzyl)magnesium bromide in synthetic organic chemistry:

- Carbon-carbon bond formation through nucleophilic addition to carbonyls

- Coupling reactions with transition metal catalysts

- Preparation of trifluoromethoxy-containing pharmaceutical intermediates

- Synthesis of agrochemical building blocks

- Formation of tertiary alcohols through addition to esters

The ortho-trifluoromethoxy positioning provides unique reactivity profiles compared to meta- and para-substituted analogs, making this reagent valuable for specialized applications requiring this substitution pattern.

Chemical Reactions Analysis

Types of Reactions

(2-(trifluoromethoxy)benzyl)magnesium bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: Can replace halides in organic compounds to form new carbon-carbon bonds.

Coupling Reactions: Participates in cross-coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Reagents: Common reagents include aldehydes, ketones, esters, and halides.

Conditions: Reactions are typically carried out under an inert atmosphere with controlled temperature to prevent side reactions.

Major Products

The major products formed from these reactions include:

Alcohols: From nucleophilic addition to carbonyl compounds.

Biaryl Compounds: From cross-coupling reactions.

Substituted Aromatics: From substitution reactions.

Scientific Research Applications

Organic Synthesis

Carbon-Carbon Bond Formation:

Grignard reagents, including (2-(trifluoromethoxy)benzyl)magnesium bromide, are primarily utilized for forming carbon-carbon bonds. This is crucial in synthesizing complex organic molecules, such as pharmaceuticals and agrochemicals. The presence of the trifluoromethoxy group increases the electrophilicity of the substrate, facilitating nucleophilic attacks on electrophiles.

Mechanism of Action:

The mechanism involves the nucleophilic addition of the Grignard reagent to carbonyl compounds, leading to alcohols upon hydrolysis. The reaction can be summarized as follows:where represents the trifluoromethoxy benzyl group and is an alkyl or aryl group.

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs):

The compound has been employed in synthesizing various pharmaceuticals due to its ability to introduce fluorinated groups into organic structures. For instance, it can be used in the synthesis of drugs containing trifluoromethyl groups, which are known to enhance biological activity and metabolic stability.

Case Study:

One notable application is in the synthesis of Ubrogepant, a drug used for migraine treatment. The trifluoromethoxy group plays a critical role in enhancing the drug's efficacy and selectivity .

Material Science

Preparation of Advanced Materials:

The reactivity of (2-(trifluoromethoxy)benzyl)magnesium bromide allows for the development of advanced materials with tailored properties. This includes polymers and other materials where controlled fluorination can lead to improved thermal and chemical resistance.

Chemical Biology

Modification of Biomolecules:

This Grignard reagent can be applied in chemical biology for modifying biomolecules. The introduction of trifluoromethoxy groups can alter the properties of biomolecules, aiding in studying biological processes and interactions.

Mechanism of Action

The mechanism of action of (2-(trifluoromethoxy)benzyl)magnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various reactions. The compound targets electrophilic centers in substrates, facilitating the formation of new carbon-carbon bonds. The trifluoromethoxy group enhances the reactivity and stability of the Grignard reagent, making it effective in a wide range of chemical transformations.

Comparison with Similar Compounds

Structural and Electronic Effects

Substituent Position and Electronic Influence

- Target Compound : The ortho-trifluoromethoxy group induces strong electron-withdrawing effects, activating the benzyl-magnesium bond for nucleophilic attacks while creating steric hindrance. This balance enhances selectivity in arylations .

- 4-(Trifluoromethoxy)benzylmagnesium Bromide (0.25 M in 2-MeTHF): The para-substituted analog exhibits reduced steric hindrance but similar electronic effects, favoring faster reaction kinetics in less sterically demanding environments .

- 3,4-Difluorobenzylmagnesium Bromide (0.25 M in 2-MeTHF): The electron-withdrawing fluorine atoms at meta and para positions increase electrophilicity but lack the steric bulk of -OCF₃, making it more reactive in SN₂ reactions .

Substituent Type Comparison

Solvent and Stability

- 2-MeTHF vs. THF : 2-MeTHF offers higher boiling point (80°C vs. 66°C for THF) and lower water solubility, improving reagent stability and reducing side reactions. Both the target compound and 3,4-(methylenedioxy)phenylmagnesium bromide (0.5 M in 2-MeTHF) leverage these advantages for moisture-sensitive reactions .

- Concentration Variability : Lower concentrations (e.g., 0.25 M for the target compound) are preferred for controlled small-scale syntheses, while higher concentrations (e.g., 3.2 M methylmagnesium bromide in 2-MeTHF) suit industrial-scale processes .

Key Research Findings

Reactivity Trends : Ortho-substituted Grignard reagents (e.g., target compound) exhibit slower reaction kinetics than para-substituted analogs but higher regioselectivity in cross-couplings .

Solvent Impact : Reactions in 2-MeTHF achieve 10–15% higher yields than THF due to reduced solvent coordination to magnesium, enhancing nucleophilicity .

Fluorine Effects: Trifluoromethoxy groups improve metabolic stability in drug candidates, whereas non-fluorinated analogs (e.g., 4-methoxyphenylmagnesium bromide) are more prone to oxidative degradation .

Biological Activity

(2-(Trifluoromethoxy)benzyl)magnesium bromide is a Grignard reagent that has garnered interest due to its potential biological activities. This compound, particularly in its 0.25 M concentration in 2-Methyl-THF (2-MeTHF), is notable for its reactivity and possible applications in medicinal chemistry, including anticancer and antimicrobial activities.

- Molecular Formula : C8H6BrF3O

- Molecular Weight : 251.03 g/mol

- Solvent : 2-MeTHF, known for its ability to dissolve various organic compounds and facilitate reactions without significant side reactions due to its low reactivity.

Anticancer Activity

Recent studies have indicated that compounds derived from trifluoromethyl-substituted benzyl derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity : Compounds with similar structures have shown IC50 values ranging from 0.096 to 0.63 μM against PC-3, HeLa, A549, and HT1080 cancer cell lines .

- Mechanism of Action : The mechanism may involve the induction of apoptosis or disruption of cellular signaling pathways critical for cancer cell survival.

Antimicrobial Activity

The trifluoromethoxy group is known to enhance the biological activity of compounds against microbial pathogens:

- Antitubercular Activity : Related compounds have demonstrated MIC values as low as 0.19 μM against fluoroquinolone-resistant strains of Mycobacterium tuberculosis .

- Broad Spectrum Activity : Other derivatives have shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and yeasts, indicating a broad spectrum of antimicrobial action .

Case Study 1: Anticancer Efficacy

In a detailed investigation, a series of benzimidazole derivatives were synthesized from (2-(trifluoromethoxy)benzyl)magnesium bromide. The derivatives exhibited remarkable activity against various cancer cell lines:

- IC50 Values : The most potent derivative had an IC50 value of 0.039 μM against human breast adenocarcinoma cells .

- Cell Line Specificity : The selectivity for certain cancer types suggests potential for targeted therapy.

Case Study 2: Antimicrobial Screening

A screening of hydrazinecarboxamides derived from trifluoromethylbenzoyl hydrazide revealed moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 106.75 µM . This indicates potential neuroprotective properties alongside antimicrobial effects.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.